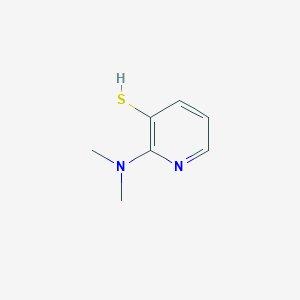

2-(Dimethylamino)pyridine-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2-(dimethylamino)pyridine-3-thiol |

InChI |

InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 |

InChI Key |

GNFLAPCNSBEYOI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino Pyridine 3 Thiol and Its Analogues

Precursor Chemistry and Starting Materials for Pyridine-3-thiols

The synthesis of pyridine-3-thiols relies on a range of precursor molecules and starting materials. A common and practical approach involves the use of substituted 3-iodopyridines as the initial compounds. nuph.edu.uanuph.edu.uaresearchgate.net This method has proven effective for producing a variety of pyridine-3-thiols with different substituents on the pyridine (B92270) ring, such as fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups. nuph.edu.uanuph.edu.uaresearchgate.net

Another significant precursor is 2-amino-3-nitropyridine, which can be reduced to form 2,3-diaminopyridine (B105623). chemicalbook.com This diaminopyridine can then potentially be further modified to introduce the desired thiol group. Additionally, 2-chloropyridine (B119429) can be condensed with thiourea, a reaction that provides a pathway to thiol-containing pyridine derivatives. acs.org The choice of starting material often depends on the desired substitution pattern of the final pyridine-3-thiol product.

Direct Synthesis Routes for 2-(Dimethylamino)pyridine-3-thiol (B6153803)

Direct synthesis of this compound can be approached through multi-step procedures, often involving the initial formation of a halopyridine intermediate.

Two-Step Procedures via Halopyridine Intermediates

A prevalent method for synthesizing pyridine-3-thiols, which can be adapted for this compound, is a two-step process starting from a halopyridine, typically a 3-iodopyridine (B74083). nuph.edu.uanuph.edu.uaresearchgate.net This procedure utilizes a sulfur donor, such as thiobenzoic acid, to introduce the thiol group. nuph.edu.uanuph.edu.uaresearchgate.net The first step involves the coupling of the 3-iodopyridine with the sulfur source, often catalyzed by a transition metal like copper. nuph.edu.ua The resulting intermediate is then hydrolyzed to yield the final pyridine-3-thiol. nuph.edu.uanuph.edu.uaresearchgate.net This method is advantageous due to its practicality and ability to produce high yields of the target compounds on a significant scale. nuph.edu.uanuph.edu.uaresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Iodopyridine | 1. Thiobenzoic acid, Cul, Dioxane 2. NaOH, H₂O | Pyridine-3-thiol | High | nuph.edu.uanuph.edu.uaresearchgate.net |

| Substituted 3-Iodopyridines | 1. Thiobenzoic acid, Cul, Dioxane 2. NaOH, H₂O | Substituted Pyridine-3-thiols | High | nuph.edu.uanuph.edu.uaresearchgate.net |

Alternative Synthetic Pathways

While the halopyridine route is common, other pathways exist for the synthesis of pyridine thiols. One such method involves the base-induced addition of a substituted pyridine, like 2,6-lutidine, to a thioketone such as thiofenchone. acs.org This approach leads to the formation of pyridine thiols and dithiols. acs.org However, the applicability of this method can be limited by competing reactions, especially when the thioketone has relatively acidic α-protons, which can lead to the formation of a thioenolate instead of the desired condensation product. acs.org

Strategies for the Preparation of Related Substituted Pyridine Thiols

The synthesis of various substituted pyridine thiols often employs similar strategies to those used for this compound. The two-step procedure starting from substituted 3-iodopyridines is a versatile method that allows for the introduction of a wide range of functional groups onto the pyridine ring. nuph.edu.uanuph.edu.uaresearchgate.net This includes substituents like fluorine, chlorine, bromine, methyl (CH₃), and methoxy (OCH₃) groups at different positions. nuph.edu.uanuph.edu.uaresearchgate.net

Another approach involves the reduction of corresponding pyridine sulfonyl chlorides. nuph.edu.ua More contemporary reduction methods are favored as they can preserve other functional groups within the molecule. nuph.edu.ua Furthermore, pyridin-3-ol can serve as a starting material. nuph.edu.ua Treatment with dimethylthiocarbamoyl chloride yields an S-aryl thiocarbamate, which can then be thermally rearranged to the corresponding S-aryl thiocarbamate via the Newman–Kwart rearrangement, ultimately leading to the substituted pyridine thiol. nuph.edu.ua

Methodologies for Thiol Derivative Synthesis

The thiol group in pyridine-3-thiols is reactive and can be further modified to synthesize a variety of derivatives. These derivatives are often created to modulate the compound's chemical or biological properties.

Formation of Thioester Intermediates

A key transformation of thiols is their conversion into thioesters. researchgate.netwikipedia.org Thioesters are valuable intermediates in organic synthesis, particularly for acyl transfer reactions and in the synthesis of complex molecules like peptides. researchgate.netnih.govnih.gov

Several methods can be employed for the synthesis of thioesters from thiols. A common method is the condensation of a thiol with a carboxylic acid using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgnih.gov Alternatively, acid chlorides can react with the alkali metal salt of a thiol to produce a thioester. wikipedia.org Another route involves the reaction of thiols with acid anhydrides. wikipedia.org The choice of method often depends on the specific substrates and the desired reaction conditions. researchgate.netwikipedia.orgorganic-chemistry.org

| Thiol | Acylating Agent | Coupling Agent/Conditions | Product | Reference |

| R-SH | R'-COOH | DCC | R-S-CO-R' | wikipedia.orgnih.gov |

| R-SNa | R'-COCl | - | R-S-CO-R' | wikipedia.org |

| R-SH | (R'-CO)₂O | Base | R-S-CO-R' | wikipedia.org |

Functionalization of Pyridine-Thiol Scaffolds

The functionalization of a pre-existing pyridine-thiol scaffold, such as this compound, can be approached by targeting either the thiol or the pyridine ring itself. The thiol group, being a soft nucleophile, is a prime site for various modifications.

One common functionalization is the S-alkylation, where the thiol is converted to a thioether. This can be achieved by reacting the pyridine-thiol with an alkyl halide in the presence of a base. Another important reaction is the formation of disulfide bonds. Pyridine thiols can be oxidized to their corresponding disulfides, a reaction that is often reversible and can be exploited in the design of redox-responsive materials orgsyn.org. The pyridyl disulfide moiety is particularly reactive towards other thiols via thiol-disulfide exchange, a property widely used in bioconjugation and drug delivery systems orgsyn.org.

The pyridine ring itself can also be functionalized, although the presence of the amino and thiol groups can influence the regioselectivity of such reactions. The amino group at the 2-position is an activating group, directing electrophilic substitution towards the 3- and 5-positions. However, the thiol group can complicate these reactions.

Furthermore, the nitrogen atom of the pyridine ring can be quaternized to form N-alkylpyridinium salts, which increases the electrophilicity of the ring and can facilitate nucleophilic attack nih.govgoogle.com. For instance, the reaction of a 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) can lead to the formation of a cyclic dihydrothiazolopyridinium salt, which can then react with amines to form 2-aminopyridines prepchem.com. While this exemplifies the reactivity of the pyridine nitrogen and the thiol group, the specific application to a 2-(dimethylamino) substituted system would require careful optimization.

A study on the nucleophilic functionalization of 2-R-3-nitropyridines with thiols found that the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles rsc.org. This suggests that a precursor like 2-(dimethylamino)-3-nitropyridine could potentially be converted to this compound through nucleophilic aromatic substitution.

Challenges in Synthetic Approaches for Pyridine Thiols

The synthesis of pyridine thiols is often fraught with challenges, stemming from issues of regioselectivity, harsh reaction conditions, and the stability of the target compounds.

One of the primary hurdles is the regioselective introduction of the thiol group, especially in polysubstituted pyridines. The synthesis of 2,3-disubstituted pyridines, such as this compound, requires precise control over the substitution pattern. Directing group strategies are often employed to achieve the desired regiochemistry. For example, the metallation of 2-chloropyridine can be directed to the 3-position by the chloro group, allowing for subsequent functionalization rsc.org. However, the introduction of a thiol group often requires multi-step sequences.

The synthesis of 3-mercaptopyridine itself can be achieved by the reduction of pyridine-3-sulfonyl chloride with stannous chloride in hydrochloric acid google.com. Adapting this to a 2-(dimethylamino) substituted pyridine would depend on the stability of the dimethylamino group under the reaction conditions.

Another significant challenge is the so-called "2-pyridyl problem" in cross-coupling reactions nih.gov. While 2-halopyridines are good electrophilic partners, 2-pyridyl organometallic compounds are often unstable and exhibit poor reactivity, making the introduction of substituents at the 2-position via standard cross-coupling methods difficult nih.gov. This can complicate the synthesis of precursors needed for building the desired pyridine scaffold.

Furthermore, the synthesis of aminopyridines can be laborious. For example, the preparation of 2,3-diaminopyridine from the readily available 2-aminopyridine (B139424) involves multiple steps, including bromination, nitration, and reduction, with challenges in separating isomers at each stage orgsyn.org. The synthesis of this compound would likely face similar complexities.

The introduction of the thiol group itself can be problematic. While methods exist for the direct thiolation of aromatic rings, they often require harsh reagents or catalysts. A common route to thiols is through the reduction of sulfonyl chlorides or the nucleophilic substitution of a halide with a thiolating agent like sodium hydrosulfide (B80085) google.com. However, the compatibility of these reagents with other functional groups on the pyridine ring, such as the dimethylamino group, must be considered.

Finally, the stability of the final pyridine thiol compound can be a concern. Thiols are susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species, complicating purification and storage.

Below is a table summarizing some of the synthetic challenges and potential approaches for pyridine thiols.

| Challenge | Potential Approach | Key Considerations |

| Regioselectivity | Directed ortho-metallation, Use of blocking groups, Nucleophilic aromatic substitution on activated pyridines. | Compatibility of directing/blocking groups with other functionalities, regiochemical control can be substrate-dependent. |

| Harsh Reaction Conditions | Development of milder catalytic systems, Use of microwave-assisted synthesis. | Catalyst cost and sensitivity, potential for side reactions even under milder conditions. |

| Precursor Availability | Multi-step synthesis from simple pyridines, Ring-construction strategies (e.g., cycloadditions). | Labor-intensive routes, potential for low overall yields, challenges in isomer separation. |

| Thiol Group Introduction | Reduction of sulfonyl chlorides, Nucleophilic substitution with thiolating agents, Newman-Kwart rearrangement. | Functional group tolerance, potential for over-oxidation or side reactions with the thiolating agent. |

| Product Stability | Storage under inert atmosphere, use of antioxidants, immediate use after synthesis. | Thiols are prone to air oxidation, forming disulfides. |

Chemical Reactivity and Reaction Mechanisms of 2 Dimethylamino Pyridine 3 Thiol

Reactivity of the Thiol Group (-SH)

The thiol group is a key center of reactivity in 2-(Dimethylamino)pyridine-3-thiol (B6153803). Its behavior is characterized by two main processes: thiol-disulfide interconversions and the nucleophilic nature of its conjugate base, the thiolate anion.

Thiol-Disulfide Interconversions

Thiols can undergo oxidation to form disulfides, a reaction that is often reversible. nih.govresearchgate.net This process is a fundamental aspect of the chemistry of sulfur-containing compounds. researchgate.net The interconversion involves the reaction of a thiol with a disulfide, leading to the formation of a new disulfide and a new thiol. harvard.edu This exchange is crucial in various chemical and biological systems. nih.govnih.gov

The reaction is initiated by the attack of a nucleophilic thiolate on one of the sulfur atoms of a disulfide bond. nih.gov The stability of the resulting disulfide bond and the pKa of the participating thiols influence the equilibrium of the reaction. harvard.edu Amines can act as catalysts for the oxidation of thiols to disulfides. wikipedia.org

Nucleophilic Reactivity of the Thiolate Anion

The deprotonated form of the thiol group, the thiolate anion (-S⁻), is a potent nucleophile. nih.gov Its reactivity is significantly higher than that of the protonated thiol. nih.govnih.gov This enhanced nucleophilicity allows the thiolate anion to participate in a variety of reactions, including attacking electrophilic centers. nih.gov

The nucleophilicity of the thiolate is a key factor in its chemical behavior and its applications in synthesis. nih.gov For instance, in thiol-Michael reactions, the nucleophilic addition of a thiolate to an α,β-unsaturated carbonyl compound is a fundamental step. nih.gov

Reaction Pathways Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons and can act as a base or a nucleophile. Its basicity is influenced by the electronic effects of the substituents on the ring. The dimethylamino group, being an electron-donating group, increases the electron density on the pyridine nitrogen, enhancing its basicity compared to unsubstituted pyridine. wikipedia.org

Influence of the Dimethylamino Group on Reactivity

The dimethylamino group (-N(CH₃)₂) at the 2-position of the pyridine ring has a significant impact on the reactivity of this compound. As a strong electron-donating group, it increases the electron density of the pyridine ring through resonance and inductive effects. This has several consequences:

Enhanced Basicity of Pyridine Nitrogen: The increased electron density on the pyridine nitrogen makes it more basic and nucleophilic. wikipedia.org

Activation of the Pyridine Ring: The electron-donating nature of the dimethylamino group activates the pyridine ring towards electrophilic substitution reactions.

Influence on Thiol Acidity: The electronic effects of the dimethylamino group can influence the pKa of the thiol group, thereby affecting the concentration and reactivity of the thiolate anion.

The presence of the dimethylamino group can also lead to specific catalytic activities. For instance, 4-(Dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst for various reactions, including esterifications. wikipedia.org While the position of the dimethylamino group is different in the title compound, its electron-donating character is expected to similarly influence the molecule's properties.

Applications in Organic Synthesis as an Additive or Reagent

The unique combination of a nucleophilic thiol and an electron-rich pyridine ring makes this compound a potentially useful molecule in organic synthesis.

Role in Peptide Synthesis (e.g., Native Chemical Ligation)

Native Chemical Ligation (NCL) is a powerful method for the synthesis of large peptides and proteins. nih.govillinois.edumdpi.com The standard NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue. illinois.edumdpi.com

The key steps in NCL are:

Thiol-thioester exchange: An external thiol can catalyze the exchange of the alkylthioester to a more reactive arylthioester. illinois.edu

Transthioesterification: The N-terminal cysteine of one peptide attacks the C-terminal thioester of the other, forming a thioester-linked intermediate. illinois.edumdpi.com

S-to-N acyl transfer: This intermediate undergoes a rapid and irreversible intramolecular rearrangement to form a native peptide bond. illinois.edumdpi.com

While the direct use of this compound in NCL is not explicitly detailed in the provided search results, its properties suggest potential utility. The thiol group could participate in the thiol-thioester exchange, and the dimethylamino group could act as an internal base to facilitate the reaction. Thiol additives are often used in ligation reactions. nih.gov

Table 1: Key Functional Groups and Their Reactivity in this compound

| Functional Group | Key Reactive Property | Potential Reactions |

| Thiol (-SH) | Nucleophilic (as thiolate) | Thiol-disulfide exchange, Nucleophilic addition |

| Pyridine Nitrogen | Basic, Nucleophilic | Protonation, Alkylation, N-oxidation |

| Dimethylamino (-N(CH₃)₂) | Electron-donating | Enhances basicity of pyridine N, Activates the ring |

Participation in Acylation Reactions

While specific studies on the acylation of this compound are not extensively documented in publicly available literature, its chemical structure, featuring a nucleophilic dimethylamino group and a thiol group, suggests a predisposition to participate in acylation reactions. The reactivity of this compound can be inferred from the behavior of structurally similar molecules, such as aminopyridines and thiophenols.

The presence of the electron-donating dimethylamino group at the 2-position is expected to enhance the nucleophilicity of the pyridine nitrogen, though its primary role in acylation would likely be as a directing group and an activator. The thiol group (-SH) at the 3-position is a potent nucleophile and is anticipated to be the primary site of acylation under many conditions, leading to the formation of a thioester. The lone pair of electrons on the sulfur atom can readily attack the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride (B1165640).

In a typical acylation reaction, the thiol group of this compound would attack the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the formation of the S-acylated product and a leaving group. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the thiol, further enhancing its nucleophilicity.

Alternatively, the dimethylamino group could also undergo acylation, particularly if the thiol group is protected or if reaction conditions are tailored to favor N-acylation. However, S-acylation is generally more favorable for thiols compared to N-acylation of secondary amines under neutral or acidic conditions. In the case of related 2-aminopyrimidines, which are structurally analogous to 2-aminopyridines, both N,N-diacylation and selective N-monoacylation have been observed, depending on the reaction conditions and the strength of the base used. semanticscholar.org This suggests that the reaction of this compound with acylating agents could potentially yield a mixture of S-acylated, N-acylated, and possibly di-acylated products, depending on the stoichiometry of the reactants and the reaction parameters.

The table below illustrates the potential acylation products of this compound with a generic acylating agent (R-CO-X).

| Reactant | Acylating Agent | Potential Product(s) | Reaction Site |

| This compound | R-CO-X | S-acyl-2-(Dimethylamino)pyridine-3-thiol | Thiol group (-SH) |

| This compound | R-CO-X | N-acyl-2-(Dimethylamino)pyridinium-3-thiolate | Amino group (-N(CH₃)₂) |

Mechanistic Investigations of Related Pyridine Derivatives

The mechanistic aspects of acylation reactions involving pyridine derivatives have been extensively studied, particularly concerning the catalytic role of 4-(Dimethylamino)pyridine (DMAP). While this compound is structurally distinct from DMAP, the principles of catalysis and the reaction mechanisms elucidated for DMAP and other pyridine derivatives provide a valuable framework for understanding its potential reactivity.

The high catalytic activity of DMAP in acylation reactions is attributed to its ability to act as a potent nucleophilic catalyst. The mechanism involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acylating agent, making it more susceptible to attack by a nucleophile, such as an alcohol.

The key steps in a DMAP-catalyzed acylation of an alcohol are as follows:

Formation of the N-acylpyridinium ion: The lone pair of electrons on the pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), leading to the formation of the N-acetyl-4-(dimethylamino)pyridinium ion and an acetate (B1210297) anion.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the N-acylpyridinium ion.

Product formation and catalyst regeneration: The tetrahedral intermediate formed in the previous step collapses, yielding the ester product and regenerating the DMAP catalyst. The acetate anion abstracts the proton from the alcohol, forming acetic acid.

This catalytic cycle is highly efficient due to the superior nucleophilicity of DMAP compared to the alcohol and the high electrophilicity of the N-acylpyridinium intermediate.

For this compound, it is conceivable that the pyridine nitrogen could also participate in a similar catalytic cycle, although its catalytic efficiency might be modulated by the presence of the thiol group at the 3-position. The electron-donating dimethylamino group at the 2-position would enhance the nucleophilicity of the pyridine nitrogen, a key factor for its catalytic activity. However, the adjacent thiol group could potentially interfere with or participate in the reaction, leading to more complex mechanistic pathways.

The table below summarizes the key mechanistic steps in DMAP-catalyzed acylation.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack by DMAP on the acylating agent | N-acyl-4-(dimethylamino)pyridinium ion |

| 2 | Nucleophilic attack by the alcohol on the activated acyl group | Tetrahedral intermediate |

| 3 | Collapse of the intermediate and catalyst regeneration | Ester product and regenerated DMAP |

Tautomerism Studies of Pyridine 3 Thiols

Thiol-Thione Tautomeric Equilibrium

The balance between the thiol and thione tautomers is a delicate interplay of various factors, including the physical state of the compound, the solvent environment, and the nature of substituents on the pyridine (B92270) ring.

In the solid state, experimental evidence, including X-ray crystallography and IR spectroscopy, strongly suggests that the thione form is the predominant tautomer for pyridinethiones. ubc.ca A strong νC=S stretch in the IR spectra serves as a key indicator of the thione structure. ubc.ca

In solution, the situation is more complex and highly dependent on the solvent. While solution-state characterization using NMR and UV-vis spectra also points to the prevalence of the thione tautomer, the equilibrium can be influenced by the solvent's properties. ubc.ca For many pyridinethiones, the thione form remains the major species in various solvents. ubc.cacdnsciencepub.com However, in some instances, particularly in dilute solutions of nonpolar solvents, the thiol form can become more significant. cdnsciencepub.com It has been observed that some pyridinethiones can convert to the thiol tautomer when left in aqueous or alcoholic solutions for extended periods, even though the thione form is generally more dominant. ubc.ca

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents tend to favor the more polar thione tautomer. cdnsciencepub.comcdnsciencepub.com This is because the thione form, with its larger dipole moment, is better stabilized by polar solvent molecules. acs.org Consequently, in polar solvents like water, ethanol (B145695), acetonitrile, and chloroform, the equilibrium is significantly shifted towards the thione form. cdnsciencepub.comjrimt.jp

Conversely, in nonpolar solvents, the thiol form is often favored. cdnsciencepub.com For instance, in cyclohexane, the tautomeric equilibrium of some pyridinethiones shifts almost completely towards the thiol form. cdnsciencepub.com The ability of a solvent to participate in hydrogen bonding also influences the equilibrium. Proton-donating solvents like ethanol can favor the thione form. cdnsciencepub.com The interplay between self-association of the solute molecules and differential solvation of the tautomers by the solvent molecules is a key determinant of the final equilibrium position. cdnsciencepub.com

| Solvent Type | Predominant Tautomer | Rationale |

| Polar (e.g., Water, Ethanol) | Thione | The more polar thione tautomer is preferentially stabilized. cdnsciencepub.comcdnsciencepub.com |

| Nonpolar (e.g., Cyclohexane) | Thiol | The less polar thiol form is favored in nonpolar environments. cdnsciencepub.com |

| Hydrogen-Bonding | Thione | Proton-donating solvents can stabilize the thione form. cdnsciencepub.com |

Substituents on the pyridine ring can significantly influence the relative stability of the tautomers and thus the position of the equilibrium. The electronic nature of the substituent is a key factor. For instance, in a study of adenine (B156593) derivatives, it was found that the substituent at the C8 position can greatly affect the tautomeric balance. nih.gov Electron-withdrawing groups and electron-donating groups can have opposing effects on the stability of the different tautomeric forms.

Specifically for pyridinethione derivatives, it has been shown that a chlorine substituent at the 6-position significantly affects the relative energies and activation barriers of the tautomerization reaction. researchgate.net In contrast, a methyl group at the same position does not substantially alter the tautomeric preferences in either the gas phase or in aqueous solution. researchgate.net This highlights that the nature and position of the substituent are critical in determining its impact on the thiol-thione equilibrium.

Theoretical Basis of Tautomerism (e.g., Electronic Structure, Energy Differences)

Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide valuable insights into the tautomerism of pyridinethiones. ubc.caacs.org These computational studies allow for the calculation of geometries, energies, dipole moments, and spectroscopic properties of the different tautomers. ubc.ca

In the gas phase, calculations have shown that for some pyridinethiols, the thiol tautomer (e.g., 2-pyridinethiol) can be more stable than the thione tautomer (e.g., 2-pyridinethione). acs.org For instance, 2-pyridinethiol is calculated to be 2.61 kcal/mol more stable than 2-pyridinethione in the gas phase. acs.org However, when solvent effects are included in the calculations, the preference shifts. Cyclohexane solvent-field relative energies favor the thione tautomer by 1.96 kcal/mol. acs.org This reversal is attributed to the large dipole moment of the thione form, which is about 2-3 times greater than that of the thiol form, leading to its greater stabilization in a solvent environment. acs.org

The energy barrier for the intramolecular tautomerization is generally high, suggesting that the process may be facilitated by intermolecular interactions, such as the formation of hydrogen-bonded dimers. acs.org Theoretical models also help in understanding the aromaticity of the tautomers. For example, nucleus-independent chemical shift (NICS) calculations indicate that the thiol form is aromatic, while the thione form is not, although it is stabilized by thioamide resonance. acs.org

Spectroscopic Evidence for Tautomeric Forms

Various spectroscopic techniques are instrumental in identifying and quantifying the different tautomeric forms of pyridine-3-thiols.

Infrared (IR) Spectroscopy: In the solid state, a strong absorption band corresponding to the C=S stretching vibration (νC=S) is a clear indicator of the thione form. ubc.ca The absence or weakness of a νS-H stretching band further supports the predominance of the thione tautomer. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide evidence for the existence of different tautomers in solution. ubc.ca However, if the tautomerism is rapid on the NMR timescale, averaged signals may be observed. clockss.org

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying tautomeric equilibria in solution. The thiol and thione forms typically have distinct absorption spectra. Thione tautomers often exhibit an absorption peak in the range of 300-400 nm, attributed to the n-π* transition of the C=S group. researchgate.net In contrast, thiol tautomers usually show an absorption peak below 300 nm, corresponding to the π-π* transition of the C=N group. researchgate.net Changes in the absorption spectra upon varying the solvent or temperature can be used to study the shift in the tautomeric equilibrium. cdnsciencepub.comcdnsciencepub.com For example, in ethanol and water, the absorption spectra of certain mercaptopyridines are dominated by the features of the thione form. cdnsciencepub.com

Coordination Chemistry and Ligand Applications

Complex Formation with Transition Metals

Pyridine-thiol ligands are well-regarded for their versatile coordination properties with a variety of transition metals. rsc.org The formation of stable complexes is a hallmark of these ligands, driven by the affinity of the soft sulfur donor for softer metal ions and the harder nitrogen donor for a range of metal centers.

Complexes of pyridine-2-thiol (B7724439) have been successfully prepared with a range of transition metals including iron(II), cobalt(II), nickel(II), copper(II), copper(I), rhodium(II), and palladium(II). rsc.org Similarly, aminopyridine derivatives have been shown to form stable complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The synthesis of these complexes often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, sometimes under reflux conditions. nih.gov

For instance, the synthesis of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related bidentate ligand, was achieved by reacting an ethanolic solution of the ligand with ethanolic solutions of various metal acetates or chlorides in a 2:1 ligand-to-metal molar ratio. nih.gov This resulted in the formation of crystalline, colored precipitates. nih.gov

Binding Modes (e.g., N,S-bidentate, bridging)

The multifunctionality of pyridine-thiol ligands allows for a variety of coordination modes. The most common is the N,S-bidentate chelation, where both the pyridine (B92270) nitrogen and the deprotonated thiol sulfur bind to the same metal center, forming a stable chelate ring. This mode is observed in numerous complexes with ligands like pyridine-2-thiolate (B1254107). acs.org

Beyond simple chelation, these ligands can also act as bridging units between two or more metal centers. For example, the pyridine-4-thiolate ligand has been shown to bridge two iridium atoms through the coordination of its sulfur and nitrogen atoms, leading to the formation of neutral organometallic cyclic trinuclear and tetranuclear half-sandwich iridium complexes. rsc.org In some instances, the amide nitrogen in related ligands can bridge two separate metal centers, while one pyridine nitrogen is bound to a metal and the other remains uncoordinated. nih.gov

In dinuclear compounds, several other bridging modes are possible. One such mode involves the ligand binding to each metal center through either a pyridine nitrogen or an amide nitrogen, leaving one pyridine nitrogen unbound. nih.gov Another variation sees the previously unbound pyridine nitrogen coordinating to the same metal center as the amide nitrogen. nih.gov A further possibility is where each pyridine nitrogen binds to a different metal center, and the amide nitrogen bridges both metal centers in a µ2 fashion. nih.gov

Stereochemical Aspects of Metal-Ligand Complexes

The geometry of the resulting metal complexes is highly dependent on the metal ion, its oxidation state, and the specific ligand structure. For tungsten acetylene (B1199291) complexes stabilized by pyridine-2-thiolate ligands, both S,S-trans and S,S-cis configurations have been observed. acs.org In these octahedral complexes, the two sulfur atoms can be positioned either opposite (trans) or adjacent (cis) to each other. acs.org

For example, in tungsten carbonyl acetylene complexes with substituted pyridine-2-thiolate ligands, the carbonyl ligand is typically found trans to one of the pyridine nitrogen atoms. acs.org In some crystal structures, the carbonyl and acetylene ligands can even be disordered over two orientations. acs.org The stereochemistry can also be influenced by the reaction conditions and the presence of other ligands. For instance, in rhodium(III) complexes with pyridine-2-thiol, a significant stereochemical change can be induced by deprotonation, leading to a rearrangement of the ligands around the metal center.

Research on complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has suggested a tetrahedral geometry for Ni(II), Zn(II), Cd(II), and Sn(II) complexes, while the Cu(II) complex was proposed to have a square planar structure based on spectral data. researchgate.netnih.gov

Role as a Ligand in Organometallic Chemistry

Pyridine-thiolato ligands play a significant role in the construction of novel organometallic architectures. Their ability to bridge metal centers and stabilize various coordination geometries makes them valuable building blocks in supramolecular chemistry. rsc.org

Incorporation into Metal Clusters

The reactivity of pyridine-thiolato ligands with metal carbonyl clusters has led to the synthesis of new heterometallic clusters. The reaction of pySSnPh3 with triruthenium and triosmium carbonyl clusters has been investigated, yielding a variety of novel clusters containing tin and sulfur donor ligands. waikato.ac.nz This demonstrates the utility of pyridine-thiolate ligands in constructing complex, multi-metallic frameworks. waikato.ac.nz The pyridine-2-thiolate ligand, acting as a five-electron donor, can facilitate the formation of 48-electron clusters with three metal-metal bonds. waikato.ac.nz

Furthermore, pyridine has been used as a trigger in the transformation of gold nanoclusters. The addition of pyridine to a system containing aliphatic thiolate-capped gold clusters and an excess of an aromatic thiol at elevated temperatures can induce a ligand exchange and a size and structure transformation, leading to the formation of aromatic thiolate-capped gold clusters. rsc.org

Design Principles for Pyridine-Thiol Based Ligands

The design of pyridine-thiol based ligands is guided by the desire to control the properties of the resulting metal complexes. By modifying the substituents on the pyridine ring, it is possible to tune the electronic and steric properties of the ligand, which in turn influences the stability, reactivity, and geometry of the metal complex. nih.gov

Influence of Ligand Structure on Metal Center Stabilization

The electronic nature of substituents on the pyridine ring has a demonstrable effect on the electron density at the metal center. nih.gov Electron-donating groups tend to increase the electron density on the metal, while electron-withdrawing groups decrease it. nih.gov This modulation of the electronic properties of the metal center can have a significant impact on its catalytic activity and redox properties.

For example, in a series of NNN pincer-type ligands with different substituents on the 4-position of the pyridine ring, it was found that electron-donating groups increased the electron density around the Cu(II) center. nih.gov The steric bulk of the substituents can also play a crucial role. In tungsten complexes with pyridine-2-thiolate ligands, a combination of high steric demand and electron-withdrawing features was shown to prevent acetylene insertion into the metal-ligand framework. acs.org The stability of metal-ligand precipitates can also be enhanced by designing ligands with multiple bonding sites. nih.gov

Multidentate Coordination Strategies

The 2-(Dimethylamino)pyridine-3-thiol (B6153803) ligand possesses three potential donor sites for coordination with a metal ion: the nitrogen atom of the pyridine ring, the nitrogen atom of the dimethylamino group, and the sulfur atom of the thiol group. This arrangement allows for a variety of coordination modes, including monodentate, bidentate, and potentially tridentate chelation.

The most probable coordination strategy involves bidentate chelation, forming a stable five-membered ring with a metal center. Two primary modes of bidentate coordination are conceivable:

N,S-Coordination: The ligand could coordinate through the pyridine nitrogen and the deprotonated sulfur atom of the thiol group. This is a common coordination mode for pyridine-thiol type ligands, such as pyridine-2-thiol, which readily forms stable complexes with a variety of transition metals. rsc.orgrsc.org The resulting five-membered chelate ring is thermodynamically favored.

N,N-Coordination: Alternatively, coordination could occur through the pyridine nitrogen and the dimethylamino nitrogen.

The participation of the dimethylamino group in coordination is influenced by steric factors. The methyl groups can create steric hindrance, potentially affecting the stability of the resulting complex. However, in some cases, the electronic effect of the dimethylamino group can enhance the basicity of the pyridine nitrogen, thereby strengthening its coordination to a metal ion.

Tridentate (N,N,S) coordination, involving all three donor atoms, is less likely due to the significant steric strain that would arise from the formation of two fused five-membered rings. However, it cannot be entirely ruled out, especially with larger metal ions that can accommodate such a coordination geometry. The ligand could also act as a bridging ligand, coordinating to two or more metal centers, leading to the formation of polynuclear complexes. The specific coordination mode adopted would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands.

For instance, studies on the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have shown that it acts as a bidentate ligand, coordinating through the sulfur and an exocyclic amine group to form a stable five-membered chelate ring with various metal ions. nih.gov This provides a strong precedent for the expected N,S-bidentate coordination of this compound.

Stability of Metal-Thiolate Complexes

The stability of metal complexes is a critical factor in their potential applications and is quantified by their stability constants. scispace.com The formation of a chelate ring significantly enhances the stability of a complex compared to its non-chelated analogue, an effect known as the chelate effect. Given the propensity of this compound to act as a bidentate ligand, its metal complexes are expected to exhibit high thermodynamic stability.

Furthermore, the electronic properties of the dimethylamino group can influence the stability of the metal complexes. The electron-donating nature of the dimethylamino group increases the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen and thereby promoting stronger coordination to the metal center.

Interactions with Heavy Metal Ions

The presence of a soft thiol donor group makes this compound a promising candidate for the selective binding and sequestration of heavy metal ions, which are typically soft Lewis acids. This has significant implications for applications in environmental remediation and as a component in chemical sensors.

Research on a functionally similar pyridine-based thiol ligand, designated as DTPY, has demonstrated its high efficiency in precipitating heavy metals from aqueous solutions. nih.govresearchgate.net This ligand was shown to effectively remove copper and cadmium ions, forming stable metal-ligand precipitates. nih.govresearchgate.net The multidentate nature of such ligands allows for the formation of robust and often insoluble coordination polymers with heavy metal ions.

The interaction of this compound with heavy metal ions like cadmium and copper is expected to result in the formation of highly stable complexes. For instance, in the case of cadmium, a 50.00 ppm solution at a pH of 6.0 was reduced to 0.06 ppm (a 99.88% removal) using the DTPY ligand. nih.gov Similarly, a 50.00 ppm copper solution at a pH of 4.5 was reduced to below the detection limit of 0.00093 ppm, representing a greater than 99.99% removal. nih.gov

The table below summarizes the potential interactions and expected high stability of this compound complexes with various heavy metal ions, based on the behavior of analogous ligands.

| Metal Ion | Expected Coordination | Expected Stability | Potential Application |

| Copper (Cu²⁺) | Bidentate (N,S) | High | Remediation, Sensing |

| Cadmium (Cd²⁺) | Bidentate (N,S) | High | Remediation, Sensing |

| Lead (Pb²⁺) | Bidentate (N,S) | High | Remediation |

| Mercury (Hg²⁺) | Bidentate (N,S) | Very High | Remediation, Sensing |

| Silver (Ag⁺) | Bidentate (N,S) | High | Material Science |

The formation of stable, often insoluble, complexes with heavy metal ions makes this compound a compound of interest for the development of new materials and technologies for environmental protection and analytical chemistry.

Catalytic Applications of 2 Dimethylamino Pyridine 3 Thiol and Its Analogues

Nucleophilic Catalysis by Dimethylaminopyridine Derivatives

4-(Dimethylamino)pyridine (DMAP) and its derivatives are renowned as hypernucleophilic acylation catalysts. sigmaaldrich.com Their exceptional catalytic activity is attributed to the resonance stabilization provided by the dimethylamino group, which increases the electron density and nucleophilicity of the pyridine (B92270) ring nitrogen. vaia.comwikipedia.org This enhanced nucleophilicity allows DMAP to act as a potent catalyst in a multitude of organic transformations. wikipedia.orgtaylorandfrancis.com

DMAP is a highly effective catalyst for acyl transfer reactions. commonorganicchemistry.com The generally accepted mechanism for reactions like esterification with an acid anhydride (B1165640) involves the initial reaction of DMAP with the anhydride. This forms a highly reactive N-acylpyridinium intermediate. wikipedia.org This intermediate is then readily attacked by a nucleophile, such as an alcohol, to yield the acylated product and regenerate the DMAP catalyst. wikipedia.orgacs.org The efficiency of DMAP is highlighted by its ability to increase reaction rates by a factor of up to 10,000 compared to pyridine. commonorganicchemistry.com The catalytic cycle for DMAP-catalyzed acylation is a fundamental process in organic synthesis. nih.gov

In some cases, DMAP derivatives can exhibit dual functionality. For instance, in the selenium-catalyzed oxidative carbonylation of alcohols, DMAP acts as both a nucleophilic catalyst and a hydrogen bond acceptor, which accounts for the system's remarkable activity. nih.gov

DMAP is widely used to catalyze esterification and amidation reactions, particularly for sterically hindered substrates where other methods may fail. taylorandfrancis.comhighfine.com A classic example is the Steglich esterification, where a carboxylic acid is activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of DMAP to form an ester. wikipedia.org DMAP hydrochloride has also been developed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. acs.org

The catalytic prowess of DMAP extends to amidation as well. It significantly accelerates the acylation of amines. For example, the rate of benzoylation of m-chloroaniline with benzoyl chloride is massively increased when catalyzed by DMAP compared to other tertiary amines. sigmaaldrich.com

Table 1: Comparison of Catalysts in the Benzoylation of m-Chloroaniline

| Catalyst | Relative Rate Constant |

|---|---|

| N,N-dimethylaniline | 0.1 |

| Triethylamine | 0.72 |

| Pyridine | 1.80 |

| 4-Methylpyridine | 10.0 |

| DMAP | 10,600 |

This table illustrates the superior catalytic activity of DMAP compared to other tertiary amine bases in an acylation reaction. sigmaaldrich.com

The utility of DMAP as a nucleophilic catalyst is not limited to acyl transfer reactions. It also catalyzes a variety of other important transformations:

Silylations: DMAP is a common catalyst for the protection of alcohols as silyl (B83357) ethers. commonorganicchemistry.com

Tritylation: The protection of primary alcohols with a trityl group is efficiently catalyzed by DMAP. wikipedia.org

Baylis-Hillman Reaction: DMAP can catalyze the Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene. wikipedia.org

Oxidation Reactions: A novel metal-free aerobic oxidation of aryl α-halo esters to aryl α-keto esters has been developed using DMAP as a catalyst. acs.org The proposed mechanism involves the formation of a pyridinium (B92312) ylide, which then reacts with molecular oxygen. acs.org

Rearrangements: DMAP is known to catalyze rearrangements such as the Steglich rearrangement. wikipedia.org

Chiral Catalysis using Atropisomeric Analogues

The development of chiral analogues of DMAP has opened avenues for asymmetric catalysis, enabling the enantioselective synthesis of molecules. A significant breakthrough in this area has been the design of atropisomeric analogues, where chirality arises from restricted rotation around a C-C or C-N bond.

Researchers have developed configurationally stable biaryl analogues of DMAP that are effective nucleophilic catalysts. nih.gov These atropisomeric catalysts have been successfully applied in the kinetic resolution of secondary alcohols and the desymmetrization of meso-diols. One approach involves creating biaryl axes through Suzuki cross-coupling reactions to synthesize a new class of chiral nucleophilic catalysts. nih.gov Another strategy has focused on placing chiral substituents at the C(3) position of the pyridine ring, which is close to the nucleophilic pyridine nitrogen without sterically hindering the catalytically active site. nih.gov These catalysts can effectively control the stereochemical outcome of reactions by creating a chiral environment around the reactive N-acylpyridinium intermediate. nih.gov

Table 2: Examples of Chiral DMAP Analogues and Their Applications

| Catalyst Type | Chiral Feature | Application Example |

|---|---|---|

| Biaryl DMAP Analogue | Atropisomeric biaryl axis | Kinetic resolution of secondary alcohols |

| C(3)-Substituted DMAP | Chiral substituent at C(3) | Enantioselective carboxyl migration |

This table summarizes different design strategies for chiral DMAP catalysts and their use in asymmetric synthesis. nih.govnih.gov

Transition Metal Catalysis Involving Pyridine-Thiol Ligands

The "2-(Dimethylamino)pyridine-3-thiol" compound itself, with its pyridine nitrogen and thiol group, is well-suited to act as a bidentate ligand for transition metals. Pyridine-thiol ligands can form stable complexes with various metals and are involved in diverse catalytic processes. nih.gov The combination of a soft thiol donor and a borderline pyridine nitrogen donor allows for versatile coordination chemistry.

Recent research has highlighted the concept of metal-ligand cooperation (MLC), where the ligand actively participates in bond activation. nih.gov Thiolate ligands, in particular, can act as "transient cooperative ligands," reversibly coordinating to a metal center and enabling efficient bond activation, for example, in hydrogenation and dehydrogenation reactions catalyzed by ruthenium pincer complexes. nih.gov

Transition metal-catalyzed hydroboration is a powerful method for the synthesis of organoboron compounds. organic-chemistry.org While direct evidence for the use of This compound (B6153803) in hydroboration is not prominent, the principles of related systems are illustrative. Rhodium complexes, for instance, are known to catalyze the hydroboration of vinylarenes. organic-chemistry.org The addition of DMAP itself as a ligand additive has been shown to dramatically accelerate these reactions, improving both yield and regioselectivity. organic-chemistry.org Mechanistic studies suggest that DMAP coordinates to the rhodium(I) center, influencing its catalytic activity. organic-chemistry.org

Furthermore, iron and nickel complexes have been employed for the regioselective hydroboration of N-heteroarenes like pyridine. organic-chemistry.org The ligand environment around the metal center is crucial for directing the selectivity of the hydroboration (e.g., 1,2- vs. 1,4-addition). A ligand such as this compound could potentially be used to create a specific coordination environment around a metal catalyst to control the outcome of hydroboration reactions.

Carbon-Carbon Coupling Reactions

Ligands based on the pyridine-thiol scaffold and its analogues are instrumental in facilitating a variety of carbon-carbon bond-forming reactions, primarily through palladium-catalyzed cross-coupling. The electronic and steric properties of these ligands are critical in defining the efficacy and selectivity of the catalytic system. While direct catalytic data for this compound is limited in the reviewed literature, the behavior of analogous pyridine, aminopyridine, and thienopyrimidine structures provides significant insight into its potential applications.

Palladium-catalyzed methods are powerful tools for creating C-C bonds, and the choice of ligand is paramount. acs.org For instance, in the synthesis of biologically active thieno[3,2-d]pyrimidin-4(3H)-ones, palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions were employed to functionalize the scaffold. researchgate.net These reactions demonstrate the feasibility of forming aryl-aryl and aryl-alkynyl bonds using substrates that bear resemblance to the title compound.

Carbonylative coupling reactions, which incorporate a carbon monoxide molecule to form ketones, esters, and amides, are also heavily influenced by the ligand structure. mdpi.com Palladium-catalyzed aminocarbonylation of iodopyridines can lead to either simple amides or ketoamides resulting from double carbon monoxide insertion, with the chemoselectivity being tunable by adjusting CO pressure. mdpi.com The nucleophilicity and coordination geometry dictated by ligands containing both amine and sulfur or oxygen functionalities are key to controlling the reaction pathway. The strong nucleophilic character of thiols can influence the reaction sequence, sometimes requiring strategic selection of the catalyst to avoid undesired side reactions like C-S bond formation. acs.org

Table 1: Examples of C-C Coupling Reactions with Related Catalytic Systems This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, Arylboronic acids | 6-Arylthieno[3,2-d]pyrimidin-4(3H)-ones | researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, Terminal alkynes | 6-Alkynylthieno[3,2-d]pyrimidin-4(3H)-ones | researchgate.net |

| Aminocarbonylation | Pd(0)/PPh₃ | 3-Iodopyridine (B74083), Amines, CO | N-substituted nicotinamides, 3-Pyridyl-glyoxylamides | mdpi.com |

| Carbonylative Heck | Not Specified | Iodoarenes, Styrene | Aromatic enones | mdpi.com |

Hydrogenation and Dehydrogenation Catalysis

Catalysts derived from this compound and its analogues have shown significant promise in hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis and energy storage. mdpi.com These reactions involve the addition or removal of hydrogen, and the unique properties of pyridine-thiol type ligands can be harnessed to create highly active and selective catalysts.

In the field of hydrogen production, catalysts based on pyridine-type ligands are effective for the dehydrogenation of formic acid, a potential hydrogen storage material. researchgate.net Similarly, complexes utilizing these ligands can catalyze the dehydrocoupling of amine-boranes like dimethylamine (B145610) borane. helsinki.firsc.org Bio-inspired pyridine-2-thiolate (B1254107) (pyS⁻) Ni-centered complexes have been identified as robust and efficient photocatalysts for hydrogen (H₂) evolution. acs.org

Conversely, these catalytic systems are also adept at hydrogenation. Ruthenium pincer complexes featuring pyridine-based tridentate ligands efficiently catalyze the hydrogenation of thioesters to their corresponding alcohols and thiols under mild and neutral conditions. acs.org This process is atom-economical and demonstrates high functional group tolerance, leaving amides, esters, and carboxylic acids intact. acs.org Palladium catalysts supported on various materials are widely used for the hydrogenation of pyridine and quinoline (B57606) derivatives to produce piperidines and tetrahydroquinolines, which are valuable building blocks in the pharmaceutical industry. researchgate.net Furthermore, 4-(dimethylamino)pyridine (DMAP), a structural analogue, has been identified as a unique additive that dramatically increases both the activity and selectivity of Pt/C-catalyzed hydrogenation of nitroarenes to N-arylhydroxylamines under mild conditions. mdpi.com

Table 2: Catalytic Systems for Hydrogenation and Dehydrogenation This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Substrate | Product(s) | Ref. |

|---|---|---|---|---|

| Dehydrogenation | Fe₃(CO)₁₂ / Pyridine-type ligands | Formic acid-amine adducts | H₂ | researchgate.net |

| Dehydrogenation | Wilkinson's catalyst [RhCl(PPh₃)₃] | Dimethylamine borane | H₂, Cyclodiborazane | rsc.org |

| Hydrogen Evolution | Ni(bpy)(pyS)₂ (photocatalyst) | Protons | H₂ | acs.org |

| Hydrogenation | Acridine-based Ruthenium pincer complex | Thioesters | Alcohols and Thiols | acs.org |

| Hydrogenation | Pt/C with DMAP additive | Nitroarenes | N-Arylhydroxylamines | mdpi.com |

| Hydrogenation | Pd/CN | Quinolines | 1,2,3,4-Tetrahydroquinolines | researchgate.net |

Mechanistic Studies of Catalytic Cycles

Role of Activated Intermediates

Catalytic reactions involving pyridine-thiol ligands often proceed through short-lived, high-energy intermediates that are central to the transformation. The formation of these activated species is a key step that dictates the reaction pathway.

One well-studied phenomenon is the formation of a precursor intermediate. In the protonation of square-planar nickel-thiolate complexes, kinetic studies indicate a two-step mechanism that begins with the formation of a kinetically detectable precursor intermediate, where the acid is hydrogen-bonded to the thiolate sulfur before the final proton transfer occurs. nih.gov In other systems, the ligand itself can be transformed to generate the active catalyst. For example, studies of Ni-centered pyridine-2-thiolate photocatalysts for hydrogen evolution revealed that protonation leads to the complete dissociation of the protonated pyridinethiol ligand, with solvent molecules taking its place to form the active catalytic species. acs.org

In organocatalytic systems, pyridinyl radicals have been identified as crucial intermediates. A novel photochemical method for functionalizing pyridines involves the use of a dithiophosphoric acid which, after protonating the pyridine, acts as a single electron transfer (SET) reductant to generate a pyridinyl radical that then couples with other radicals. acs.org A parallel can be drawn with the well-understood mechanism of 4-(dimethylamino)pyridine (DMAP) in acetylation reactions. The energetically favorable pathway involves the nucleophilic attack of DMAP on acetic anhydride to form a highly reactive acetylpyridinium/acetate (B1210297) ion pair, which is the key intermediate that acetylates the alcohol substrate. nih.gov

Proton Transfer Mechanisms

Proton transfer is a fundamental process that frequently governs the kinetics and thermodynamics of catalytic cycles involving ligands with acidic or basic sites, such as pyridine-thiols. The ligand can actively participate in these transfers, influencing substrate activation and product formation.

One direct mechanism involves the protonation of the coordinated thiolate group. Studies on nickel-thiolate complexes show that proton transfer can occur intramolecularly within a precursor intermediate. nih.gov The rate of this transfer is influenced by the basicity of the thiolate. nih.gov In some photocatalytic cycles for hydrogen evolution, the protonation of the pyridine-2-thiolate ligand is a key step, though it can lead to ligand dissociation. acs.org

Metal-ligand cooperation represents a more intricate proton transfer mechanism. Here, both the metal center and the ligand participate in bond activation. For instance, a pyridonate ligand can act as a proximal base to assist in the heterolytic splitting of a dihydrogen (H₂) molecule, resulting in a metal hydride and a protonated pyridinol ligand. rsc.org This cooperative action is essential in many hydrogenation and dehydrogenation cycles. rsc.org Furthermore, the thiol group itself can be deprotonated by a base to form a more nucleophilic thiolate, which can facilitate oxidative pathways. dtic.mil Conversely, an external acid can protonate the pyridine nitrogen, which is the initial step in a photochemical cycle that activates the pyridine for subsequent reactions. acs.org These diverse proton transfer pathways highlight the versatile role of the pyridine-thiol scaffold in catalysis. acs.orgrsc.org

Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

NMR spectroscopy is an indispensable tool for monitoring the progress of chemical reactions, identifying products, and assessing their purity.

Proton NMR (¹H NMR) for Product Identification and Purity Assessment

In a hypothetical analysis, the ¹H NMR spectrum of 2-(Dimethylamino)pyridine-3-thiol (B6153803) would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the N,N-dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring. The integration of these signals would correspond to the number of protons in each environment, helping to confirm the structure and assess the presence of impurities.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

A ¹³C NMR spectrum would provide definitive evidence for the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the carbon atom bonded to the sulfur (C-S or C=S) would be particularly indicative of the predominant tautomeric form.

NMR Studies of Tautomeric Forms in Solution

The potential for thione-thiol tautomerism in this compound makes NMR studies in various solvents crucial. The chemical shifts of the pyridine ring protons and carbons, as well as the presence or absence of a distinct S-H proton signal, would change depending on the tautomeric equilibrium. Studies on related N-acylaminopyridines have utilized advanced NMR techniques to unambiguously determine the existing tautomeric forms in solution. researchgate.net For many pyridinethiones, the thione form is found to be the dominant tautomer. mpg.de

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

FT-IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Identification of Thiol vs. Thione Forms

The key to distinguishing between the thiol and thione tautomers using vibrational spectroscopy lies in identifying characteristic absorption bands. The thiol (S-H) stretch typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹, while the thiocarbonyl (C=S) stretching vibration of the thione form would be expected in the region of 1050-1250 cm⁻¹. The presence or absence of these bands would indicate the dominant tautomer in the sample. mpg.de

Analysis of C-S Stretching Bands

The carbon-sulfur (C-S) single bond stretch is generally a weak absorption found in the range of 600-800 cm⁻¹. In contrast, the C=S double bond stretch is stronger and appears at a higher frequency. Detailed analysis of this region in both FT-IR and Raman spectra would be essential for structural confirmation and identifying the tautomeric state of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

Study of Electronic Transitions and Absorption Features

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyridine ring and the influence of its substituents, the dimethylamino group and the thiol group. The pyridine ring itself exhibits characteristic π→π* and n→π* transitions. The strong electron-donating dimethylamino group and the thiol group are anticipated to cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths compared to unsubstituted pyridine.

The π→π* transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the sulfur of the thiol group) to a π* antibonding orbital. The presence of the dimethylamino group, with its lone pair of electrons, will likely enhance the intensity and shift the position of the charge transfer bands.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π | 250-290 | High |

| n→π | 300-350 | Low to Medium |

| Intramolecular Charge Transfer | 350-450 | Medium to High |

Note: The data in this table is predictive and based on the analysis of similar compounds. Experimental verification is required.

Characterization of Charge Transfer Complexes

Pyridine and its derivatives are well-known to act as electron donors in the formation of charge transfer (CT) complexes with suitable electron acceptors. The dimethylamino group in this compound would further enhance its electron-donating capacity. When complexed with an electron acceptor, a new, low-energy absorption band, the charge transfer band, is expected to appear in the UV-Vis spectrum. This band, which is not present in the spectrum of either the donor or the acceptor alone, arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

While no specific studies on charge transfer complexes involving this compound were found, it is reasonable to predict that it would form stable CT complexes with known electron acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The position and intensity of the CT band would be dependent on the strength of the acceptor and the solvent polarity.

Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules, making it ideal for the analysis of this compound.

An ESI-HRMS analysis of this compound is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The exact mass of this ion would be used to confirm the elemental composition of C₇H₁₁N₂S⁺.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₇H₁₀N₂S + H]⁺ | 155.0638 |

Note: The m/z value is calculated based on the most abundant isotopes of the constituent elements.

Further fragmentation of the molecular ion in the mass spectrometer (MS/MS analysis) would provide valuable structural information. Expected fragmentation pathways could include the loss of a methyl group from the dimethylamino moiety, cleavage of the C-S bond, or fragmentation of the pyridine ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecular system. These calculations yield crucial information about the energy, structure, and electronic properties of the molecule. For a substituted pyridine (B92270) derivative such as 2-(Dimethylamino)pyridine-3-thiol (B6153803), two primary classes of methods are generally applied: Density Functional Theory and Ab Initio Molecular Orbital Methods.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. niscpr.res.in Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density.

A typical DFT study on this compound would involve selecting a functional, which approximates the exchange-correlation energy. Common choices include hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used to build the molecular orbitals. Such calculations can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic characteristics like molecular orbital energies. niscpr.res.in

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a systematic way to approach the exact solution of the Schrödinger equation. researchgate.netnih.gov

An ab initio study would provide a benchmark for the DFT results. While HF theory is a fundamental starting point, it neglects electron correlation. More advanced methods like MP2 or Coupled Cluster (CCSD(T)) would provide a more accurate description of the electron correlation effects, which are important for determining the precise energetic and structural properties of the molecule. A comparative study using both DFT and ab initio methods would lend higher confidence to the theoretical predictions for this compound.

Molecular Geometry Optimization

A crucial first step in any computational investigation is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For this compound, geometry optimization would reveal key structural parameters. The planarity of the pyridine ring, the orientation of the dimethylamino and thiol substituents, and the potential for intramolecular hydrogen bonding between the thiol hydrogen and the pyridine nitrogen would be determined. The results would be presented in tables of bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N(amino) | Data not available |

| C3-S | Data not available | |

| S-H | Data not available | |

| N(amino)-C(methyl) | Data not available | |

| Bond Angle | N(pyridine)-C2-N(amino) | Data not available |

| C2-C3-S | Data not available | |

| C3-S-H | Data not available | |

| Dihedral Angle | N(py)-C2-C3-S | Data not available |

Note: The table is illustrative. Specific values for this compound are not available in the cited literature and would require new computational research.

Electronic Structure Analysis

Once the geometry is optimized, a detailed analysis of the molecule's electronic structure can be performed. This involves examining the distribution and energies of the electrons within the molecule, which dictates its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and lower kinetic stability. nih.gov For this compound, FMO analysis would map the spatial distribution of these orbitals, identifying the electron-rich and electron-poor regions of the molecule. The dimethylamino group is expected to contribute significantly to the HOMO, while the pyridine ring and thiol group would influence both the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: The table is illustrative. Specific values for this compound are not available in the cited literature and would require new computational research.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the reactive behavior of molecules. They illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For pyridine derivatives, MEP maps reveal the electron density distribution across the molecule. In substituted uracils containing a 4-(dimethylamino)pyridine moiety, MEP calculations show a shortage of electron density in certain areas (often depicted in blue) and a relative abundance of electron density in others (shown in red). researchgate.net These maps are useful for qualitative comparisons of reactivity. researchgate.net

For instance, in related styrylpyridine compounds, MEP maps calculated at the TD-B3LYP/6-311+G(d,p) level of theory provide a visual representation of the electrostatic potential on the electron density surface. researchgate.net This helps in predicting how the molecule will interact with other charged or polar species.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for computing NMR chemical shifts. For compounds like 2-amino-3-methylpyridine, theoretical chemical shifts calculated using the GIAO method have shown good correlation with experimental ¹H and ¹³C NMR data. researchgate.net

IR Spectroscopy: Density Functional Theory (DFT) calculations are employed to determine vibrational frequencies. These calculated frequencies are then compared with experimental FT-IR spectra to assign vibrational modes. For 2-amino-3-methylpyridine, a comparison of the experimental and calculated IR spectra has been conducted to understand its vibrational properties. researchgate.net In the infrared spectrum of the related compound dimethylamine (B145610), characteristic peaks include a broad band for N-H stretching vibrations around 3300-3500 cm⁻¹, C-H stretching vibrations between 2800-3000 cm⁻¹, and C-N stretching vibrations in the 1020-1250 cm⁻¹ range. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra. Calculations for substituted pyrido[2,3,4-kl]acridines, including those with dimethylamino groups, have been performed to understand the relationship between their structure and UV-Vis absorption and emission spectra. chemrxiv.org These calculations help in assigning electronic transitions, such as π → π* and n → π* transitions. researchgate.netresearchgate.net For example, in a study on a charge-transfer complex, the calculated UV-Vis spectra for 4-(N,N-dimethylamino)pyridine (DMAPy) showed a lower energy band at 256 nm (n→π) and a higher energy band at 227 nm (π→π). researchgate.net

Thermodynamic and Kinetic Studies of Tautomerization

The tautomeric equilibrium between thiol and thione forms is a key characteristic of pyridinethiols. Computational studies have been instrumental in understanding the thermodynamics and kinetics of this process. For the parent compound, 2-pyridinethiol, extensive computational work has been done to assess the gas phase and solvent-dependent tautomerization. nih.govresearchgate.net

While the thiol form (2SH) is more stable in the gas phase, the thione form (2S) is favored in solution. nih.govresearchgate.net The energy barrier for intramolecular tautomerization is quite high, suggesting that the process likely occurs via a hydrogen-bonded dimer. nih.govresearchgate.net

Table 1: Calculated Thermodynamic Data for 2-Pyridinethiol/2-Pyridinethione Tautomerization

| Parameter | Value | Method/Conditions |

| Relative Stability (Gas Phase) | 2SH is 2.61 kcal/mol more stable than 2S | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE |

| Relative Stability (Cyclohexane) | 2S is favored by 1.96 kcal/mol | IPCM-MP2/6-311+G(3df,2p) |

| Intramolecular Transition State Energy | 25 to 30 kcal/mol higher than tautomers | CBS-Q to CCSD/cc-pVTZ |

| Dimerization Equilibrium Constant (Keq(298)) | 165 ± 40 M⁻¹ | FTIR, C₆D₆ |

| Dimerization Enthalpy (ΔH) | -7.0 ± 0.7 kcal/mol | FTIR, C₆D₆ |

| Dimerization Entropy (ΔS) | -13.4 ± 3.0 cal/(mol·deg) | FTIR, C₆D₆ |

This data pertains to the parent 2-pyridinethiol/thione system and provides a model for understanding the tautomerization in its derivatives. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For reactions involving thiol derivatives, theoretical models can predict reaction spontaneity and elucidate reaction pathways. For example, in the synthesis of thiol-genistein derivatives, model reactions were used to predict that the reactions would proceed spontaneously, which was consistent with laboratory observations. mdpi.com

In the context of bioconjugation, computational studies on the addition of methanethiol (B179389) to various Michael acceptors have been performed to model the reaction of cysteine residues. These studies use methods like M06-2X/6-311+G(d,p) to calculate reaction energies and activation barriers, providing insights into reaction feasibility and kinetics. nih.gov For instance, the reaction of methanethiol with N-methylmaleimide was predicted to be exothermic by approximately -29 kcal/mol. nih.gov Such models are crucial for understanding and predicting the reactivity of thiol-containing compounds like this compound in various chemical transformations.

Advanced Materials and Supramolecular Chemistry Applications

Pyridine-Thiol Derived Ligands in Supramolecular Architectures